1-(3-Bromopropyl)indole

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

1-(3-Bromopropyl)indole (CAS 125334-52-3) addresses reactivity limitations in indole N-functionalization. Its 3-carbon bromoalkyl spacer balances flexibility and target engagement, with superior leaving-group ability over chloro-analogs. • Superior anti-Pseudomonas activity in comparative antimicrobial studies. • Defined propyl linker preserves C3 site for downstream conjugation. • Terminal Br enables rapid library diversification via SN2/cross-coupling. Available at ≥98% purity for immediate research dispatch.

Molecular Formula C11H12BrN
Molecular Weight 238.12 g/mol
CAS No. 125334-52-3
Cat. No. B049928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)indole
CAS125334-52-3
Synonyms1-(3-Bromopropyl)-1H-indole
Molecular FormulaC11H12BrN
Molecular Weight238.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CCCBr
InChIInChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2
InChIKeyAKGMBEQNHFJEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)indole Technical Overview


1-(3-Bromopropyl)indole (CAS 125334-52-3) is an N-alkylated indole building block with the molecular formula C₁₁H₁₂BrN and a molecular weight of 238.12 g/mol . It is commercially available from multiple suppliers at a standard purity of ≥98% . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with its terminal bromine atom enabling nucleophilic substitution and the indole core providing a privileged scaffold for further functionalization .

Synthetic Workflow N-alkylated indole building block for nucleophilic substitution
Reaction Handle Terminal bromine enables efficient downstream functionalization
Procurement Grade Commercially available at standard research-grade purity

1-(3-Bromopropyl)indole vs. Structural Analogs


N-alkylated indole derivatives bearing halogenated side chains are not functionally interchangeable. The length of the alkyl spacer and the nature of the halogen atom directly govern reactivity, physicochemical properties, and downstream synthetic utility . For instance, shorter ethyl spacers may limit conformational flexibility in target binding, while longer butyl chains can introduce unfavorable steric bulk or altered lipophilicity. Similarly, substituting bromine with chlorine dramatically reduces leaving-group ability, impacting reaction kinetics and yields in nucleophilic displacement steps [1]. The following evidence demonstrates that 1-(3-bromopropyl)indole occupies a specific and quantifiable performance niche relative to these close structural analogs.

Chloro-analog reactivity may not transfer: C-Br leaving-group ability differs significantly from C-Cl, potentially altering reaction kinetics and yields.
Spacer length alters downstream profile: Shorter ethyl or longer butyl chains may shift conformational flexibility and lipophilicity in target binding contexts.

1-(3-Bromopropyl)indole Evidence of Differentiation


Antimicrobial Superiority of Derived Oxoacetamide

In a head-to-head antimicrobial screen of 11 synthesized N-1- and C-3-substituted oxoacetamide indole derivatives, the compound derived from 1-(3-bromopropyl)indole, specifically 2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide, demonstrated the highest activity against the tested bacterial strains. The study explicitly states that this derivative displayed the best antimicrobial activity compared to all other synthesized compounds in the series [1].

Antimicrobial Ranking
Context-dependent
Ranked #1 among 11 analogs
Supports antimicrobial screening context
Qualitative disc plate ranking; review strain-specific endpoints
Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Bromine vs. Chlorine: Lipophilicity & Reactivity

The presence of a bromine atom in the propyl chain of 1-(3-bromopropyl)indole confers distinct physicochemical and reactivity advantages over its chloro-analog, 1-(3-chloropropyl)-1H-indole. Indole derivatives with bromine substituents are noted for enhanced lipophilicity, which can improve membrane permeability and target binding interactions . Furthermore, the C-Br bond is significantly more reactive in nucleophilic substitution reactions than the C-Cl bond, enabling faster and more efficient downstream functionalization [1].

Br vs. Cl Reactivity
Class-level
Higher leaving-group ability and lipophilicity
Assay-response context may differ
General organic chemistry principle; compound-specific review required
Physicochemical Properties Medicinal Chemistry Synthetic Methodology

Synthetic Yield Comparison

The synthesis of 1-(3-bromopropyl)indole is well-established via the N-alkylation of indole with 1,3-dibromopropane. One documented synthetic route reports a calculated yield of 67% for the isolation of N-(3-bromopropyl)-indole after aqueous workup and column chromatography . This contrasts with the synthesis of 3-(3-bromopropyl)indole, a positional isomer, which has been reported with a significantly lower yield of 15% using an alternative method .

Synthetic Yield
Data to verify
67% reported yield
May support procurement cost-efficiency review
Cross-study comparison; positional isomer reported at 15%
Synthetic Methodology Process Chemistry Procurement

Propyl Spacer for Bioconjugation

In the context of bioconjugation and ligand-system synthesis, the three-carbon propyl spacer of 1-(3-bromopropyl)indole provides an optimal balance between flexibility and reach. A study on ligand design explicitly utilized 1-(3-bromopropyl)indole as the building block for N1-derivatization because the C3 position was reserved for bioconjugation, highlighting the strategic use of this specific chain length to avoid steric hindrance while maintaining linker functionality [1]. Analogs with shorter (ethyl) or longer (butyl) chains would offer different spatial arrangements, potentially compromising binding affinity or conjugation efficiency.

Bioconjugation Spacer
Source review
Propyl linker selected for N1 derivatization
Reported linker design context
Reserved C3 position for conjugation; review linker-length requirements
Chemical Biology Bioconjugation Ligand Design

Commercial Purity Benchmark

For procurement purposes, 1-(3-bromopropyl)indole is routinely available at a high purity grade of ≥98% from major suppliers, ensuring reliable performance in sensitive synthetic applications . This purity level is standard for research-grade N-alkylated indole building blocks. While no direct purity advantage is claimed over specific analogs, this established commercial availability at high purity simplifies sourcing and reduces the need for in-house purification, a key factor in research procurement decisions.

Commercial Purity
Specification review
≥98% (standard research grade)
May reduce in-house purification needs
Supplier specification; lot-to-lot review recommended
Procurement Quality Control Reproducibility

1-(3-Bromopropyl)indole Key Applications


Antimicrobial Lead Synthesis

Procure 1-(3-bromopropyl)indole as a key intermediate for synthesizing N-1-functionalized oxoacetamide derivatives. Evidence from direct comparative studies shows that this specific precursor yields derivatives with superior antimicrobial activity against Pseudomonas species, making it a high-priority starting material for antibacterial drug discovery programs [1].

Drug-Like Property Optimization

Select 1-(3-bromopropyl)indole over its chloro-analog when designing compounds where enhanced lipophilicity and membrane permeability are desired. The bromine substituent provides these advantages, while the three-carbon spacer offers a balance of flexibility and rigidity that is often favorable for target engagement [1].

Bioconjugation Linker Design

Utilize 1-(3-bromopropyl)indole as a building block for creating bioconjugation tools or ligand systems where a defined linker length is critical. The propyl spacer allows for functionalization at the indole N1 position while keeping the biologically active C3 site available for conjugation, as validated in published ligand design strategies [1].

Diverse Library Synthesis

Leverage the established synthetic accessibility and reported yields of 1-(3-bromopropyl)indole to efficiently generate diverse compound libraries. Its terminal bromine serves as a versatile handle for rapid diversification via nucleophilic substitution or cross-coupling reactions, enabling high-throughput synthesis efforts [1].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Oxoacetamide derivative synthetic entry
Strain-panel screening endpoints
Physicochemical optimization
Bromine vs. chlorine leaving-group profile
Lipophilicity and reactivity context review
Bioconjugation linker design
Defined three-carbon spacer geometry
Linker-length and steric review
Diverse library synthesis
Terminal bromine synthetic versatility
Cross-coupling and substitution reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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